4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide
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Overview
Description
4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide is a complex organic compound that features a morpholine ring, a pyrazole moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and morpholine intermediates. The key steps include:
Preparation of 3,5-dimethyl-1H-pyrazole: This can be synthesized from acetylacetone and hydrazine hydrate under reflux conditions.
Formation of the morpholine ring: This involves the reaction of diethanolamine with a suitable acid catalyst.
Coupling of intermediates: The pyrazole and morpholine intermediates are coupled using a benzyl halide in the presence of a base such as potassium carbonate.
Final product formation: The coupled product is then reacted with an appropriate carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide
- 4-benzyl-N-(1-naphthyl)-1-piperidinecarboxamide
- 4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide
Uniqueness
4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
4-benzyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-10-15(2)23(21-14)9-8-20-19(25)17-12-26-13-18(24)22(17)11-16-6-4-3-5-7-16/h3-7,10,17H,8-9,11-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHRNWQZWVSTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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